2-Amino-2,3-dihydro-1H-indene-2-carbonitrile
Description
Properties
IUPAC Name |
2-amino-1,3-dihydroindene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFJADHOLXACJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144800-68-0 | |
| Record name | 2-AMINO-2,3-DIHYDRO-1H-INDENE-2-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Biocatalytic Framework
Transaminase-mediated synthesis has emerged as a stereoselective route for indene derivatives. While the primary literature focuses on (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, analogous strategies can be adapted for the 2-carbonitrile isomer. The reaction employs a buffer system (pH 8), transaminase enzymes (e.g., ATA.EW.127), and 4-cyano indanone as a substrate dissolved in dimethyl sulfoxide (DMSO). Key parameters include:
Substrate Modification for 2-Carbonitrile Synthesis
To target the 2-carbonitrile derivative, the starting material must be modified. Indanone precursors with nitrile groups at the 2-position undergo analogous enzymatic amination. For example, 2-cyano indanone could replace 4-cyano indanone in the reaction scheme. Post-reaction workup includes extraction with ethyl acetate and vacuum distillation to isolate the product.
Multi-Step Organic Synthesis Approaches
Protection-Deprotection Strategy
A modular route involves sequential protection, alkylation, and coupling steps, as demonstrated for related indene carboxamides:
- Boc Protection : Tert-butoxycarbonyl (Boc) groups shield the amino functionality during intermediate steps.
- Alkylation : Introduction of substituents via alkyl halides (e.g., methyl iodide) in polar aprotic solvents.
- Carbonyl Extrusion : Removal of carbonyl groups under reductive conditions.
- Buchwald–Hartwig Amination : Coupling with pyrimidine derivatives using palladium catalysts.
Adaptations for Carbonitrile Formation
Replacing carboxamide intermediates with nitrile precursors requires nitrile-compatible reagents. For example, cyanoethylation of indanone derivatives using acrylonitrile under basic conditions could generate the 2-carbonitrile scaffold. Subsequent amination via Ullmann or Goldberg reactions may introduce the amino group.
Hofmann Degradation and Reduction Pathways
Cyclization and Degradation
A patent-pending method for 2-aminoindan derivatives involves:
- Cyclization : Reacting acrylamide with indene precursors to form bicyclic intermediates.
- Hofmann Degradation : Treating intermediates with bromine and sodium hydroxide to yield primary amines.
- Reduction : Sodium borohydride-mediated reduction stabilizes the amino group.
Application to 2-Carbonitrile Synthesis
Introducing a nitrile group at the 2-position necessitates nitrile-containing acrylamide analogs. For instance, substituting acrylamide with cyanoacetamide could enable nitrile integration during cyclization. Post-degradation reduction with sodium borohydride in ethanol achieves the final product.
Comparative Analysis of Synthetic Routes
Cost-Benefit Considerations
- Enzymatic Routes : High enantiopurity justifies use in pharmaceutical synthesis despite moderate yields.
- Hofmann Degradation : Scalable but requires handling toxic bromine and sodium borohydride.
- Organic Synthesis : Flexible for derivative synthesis but limited by multi-step protocols.
Industrial-Scale Production Considerations
Process Optimization
Large-scale synthesis prioritizes:
Chemical Reactions Analysis
Types of Reactions
2-Amino-2,3-dihydro-1H-indene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-Amino-2,3-dihydro-1H-indene-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with various molecular targets and pathways. The amino and nitrile groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2,3-dihydro-1H-indene-2-carboxamide
- Indole derivatives
- 2-Amino-2,3-dihydro-1H-indene-5-carboxamide
Uniqueness
2-Amino-2,3-dihydro-1H-indene-2-carbonitrile is unique due to its specific combination of an indene ring system with amino and nitrile groups. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Biological Activity
2-Amino-2,3-dihydro-1H-indene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Characterized by its unique indene structure, this compound has been identified as a selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor implicated in various pathological processes including cancer metastasis and fibrosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound is represented as follows:
This compound features an amino group and a carbonitrile functional group attached to the indene ring, which contributes to its biological activity.
Target Interaction
The primary target of this compound is DDR1. Binding studies have shown that this compound interacts with DDR1 with a dissociation constant () of approximately 5.9 nM, effectively suppressing its kinase activity with an IC50 (half-maximal inhibitory concentration) value of 14.9 nM. This inhibition disrupts collagen-induced signaling pathways critical for cell adhesion and migration.
Biochemical Pathways
Upon binding to DDR1, this compound inhibits downstream signaling associated with epithelial-mesenchymal transition (EMT), a process often exploited by cancer cells during metastasis. The compound's ability to modulate these pathways suggests its potential role in cancer therapeutics.
Biological Activities
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In orthotopic mouse models of pancreatic cancer, the compound demonstrated significant therapeutic efficacy by inhibiting tumor growth and metastasis. The unique structural features allow it to selectively target DDR1 without affecting other kinases, minimizing off-target effects.
Antiviral and Antimicrobial Properties
In addition to its anticancer effects, this compound has also shown antiviral and antimicrobial activities. Preliminary studies suggest that it may inhibit viral replication and exhibit bactericidal effects against various pathogens. These properties warrant further exploration for potential applications in infectious diseases.
Study on DDR1 Inhibition
A notable study investigated the effects of this compound on cell lines expressing DDR1. The results indicated a marked reduction in cell migration and invasion capabilities when treated with the compound. The study concluded that targeting DDR1 could be a viable strategy for preventing cancer metastasis.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have revealed that the compound possesses favorable absorption characteristics with a molecular weight of approximately 158 g/mol, making it suitable for further development as a drug candidate. Toxicological assessments are ongoing to evaluate its safety profile in vivo.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-2,3-dihydro-1H-indene-4-carbonitrile | Similar indene structure with different substitution | Potentially different biological activities |
| 5,6-Diethyl-2,3-dihydro-1H-indene-2-amine | Ethyl groups on the indene ring | Altered pharmacokinetics |
| 7f (a derivative) | Amino group at position 5 | Specific binding affinity to DDR1 |
The distinct substitution pattern on the indene ring of this compound imparts unique chemical and biological properties not found in these similar compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile and its derivatives?
- Methodological Answer : A two-step synthesis starting from indan-1,3-dione has been reported, involving condensation with nitrile-containing reagents under mild conditions. For example, oxepine and pyran derivatives can be synthesized via nucleophilic addition followed by cyclization, achieving yields >80% under optimized conditions (e.g., reflux in ethanol with catalytic acid) . Modifications to the core structure, such as introducing phosphonic acid groups, require phosphorylation steps using reagents like POCl₃, followed by hydrolysis .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the presence of the amino and nitrile groups. High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralcel IC or IA) is used to assess enantiomeric purity, achieving >90% ee in optimized syntheses . Mass spectrometry (MS) and X-ray crystallography (using SHELX or ORTEP-III software) further validate molecular weight and stereochemistry .
Q. What are the key pharmacological applications of this compound?
- Methodological Answer : Derivatives of this compound have been explored as Discoidin Domain Receptor 1 (DDR1) inhibitors. For example, carboxamide-substituted analogs show sub-micromolar IC₅₀ values in enzymatic assays and demonstrated in vivo efficacy against pancreatic cancer xenografts. Lead optimization involves structure-activity relationship (SAR) studies, focusing on substituent effects at the indene and nitrile positions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Enantioselective allylic alkylation using chiral palladium catalysts (e.g., (R)- or (S)-BINAP ligands) enables asymmetric induction, yielding products with up to 93% ee. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to minimize racemization. Chiral HPLC is essential for post-synthesis ee determination .
Q. What computational strategies support the design of DDR1 inhibitors based on this scaffold?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to DDR1's kinase domain. Key interactions include hydrogen bonding with Glu672 and hydrophobic packing with Leu694. QSAR models incorporating electronic (Hammett constants) and steric (Taft parameters) descriptors guide substituent selection .
Q. How do structural modifications (e.g., phosphorylation) alter the compound's bioactivity?
- Methodological Answer : Introducing phosphonic acid groups at the 2-position enhances binding to metalloenzymes, such as alkaline phosphatases, by mimicking phosphate transition states. Phosphorylation via Arbuzov reaction (e.g., using triethyl phosphite and POCl₃) increases polarity, improving aqueous solubility but potentially reducing cell permeability. Biological assays (e.g., IC₅₀ determination) are required to evaluate trade-offs .
Q. What challenges arise in scaling up synthesis for preclinical studies?
- Methodological Answer : Key challenges include maintaining enantiopurity during scale-up (solved via continuous-flow reactors) and minimizing side reactions (e.g., nitrile hydrolysis). Process optimization using Design of Experiments (DoE) methodologies identifies critical parameters (e.g., temperature, stoichiometry). Purification via flash chromatography or recrystallization ensures >95% purity for in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
